2-(4-Nitrophenyl)-3-[(4-nitrophenyl)methyl]-1,3-thiazolidin-4-one
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Overview
Description
2-(4-Nitrophenyl)-3-[(4-nitrophenyl)methyl]-1,3-thiazolidin-4-one is a synthetic organic compound characterized by the presence of nitrophenyl groups and a thiazolidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Nitrophenyl)-3-[(4-nitrophenyl)methyl]-1,3-thiazolidin-4-one typically involves the reaction of 4-nitrobenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate is then cyclized under acidic conditions to yield the thiazolidinone ring . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-Nitrophenyl)-3-[(4-nitrophenyl)methyl]-1,3-thiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The nitrophenyl groups can be oxidized to form nitro derivatives.
Reduction: Reduction of the nitro groups can yield amino derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines. Reaction conditions vary but often involve controlled temperatures and specific solvents to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield dinitro derivatives, while reduction can produce diamino derivatives.
Scientific Research Applications
2-(4-Nitrophenyl)-3-[(4-nitrophenyl)methyl]-1,3-thiazolidin-4-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its structural similarity to known bioactive compounds.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(4-Nitrophenyl)-3-[(4-nitrophenyl)methyl]-1,3-thiazolidin-4-one involves its interaction with molecular targets such as enzymes or receptors. The nitrophenyl groups can participate in electron transfer processes, while the thiazolidinone ring may interact with biological macromolecules, affecting their function. Pathways involved include inhibition of enzyme activity or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
4,4’-Dinitrodiphenylmethane: Similar in having nitrophenyl groups but lacks the thiazolidinone ring.
4-Nitrophenylacetonitrile: Contains a nitrophenyl group but differs in the presence of a nitrile group instead of a thiazolidinone ring.
2-(4-Nitrophenyl)ethanol: Features a nitrophenyl group with an ethanol moiety, differing significantly in structure and properties.
Uniqueness
2-(4-Nitrophenyl)-3-[(4-nitrophenyl)methyl]-1,3-thiazolidin-4-one is unique due to the combination of nitrophenyl groups and a thiazolidinone ring, which imparts distinct chemical reactivity and potential biological activity. This structural uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
918538-34-8 |
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Molecular Formula |
C16H13N3O5S |
Molecular Weight |
359.4 g/mol |
IUPAC Name |
2-(4-nitrophenyl)-3-[(4-nitrophenyl)methyl]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C16H13N3O5S/c20-15-10-25-16(12-3-7-14(8-4-12)19(23)24)17(15)9-11-1-5-13(6-2-11)18(21)22/h1-8,16H,9-10H2 |
InChI Key |
JIPOTGCJSITYHF-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)N(C(S1)C2=CC=C(C=C2)[N+](=O)[O-])CC3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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